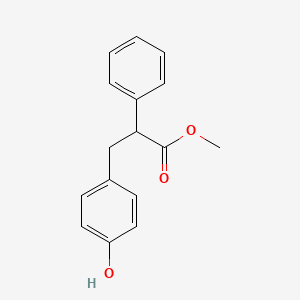

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

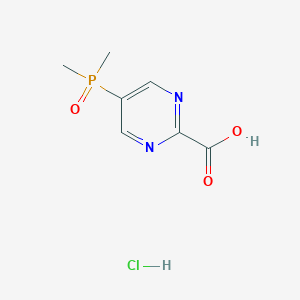

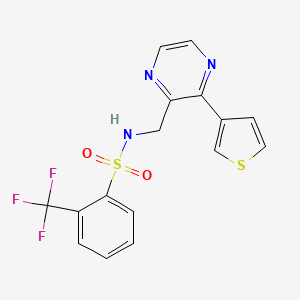

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is a compound that can be synthesized through various chemical reactions involving phenylpropanoic acids and their derivatives. The compound is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to a propanoate ester.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through the Reformatsky reaction, where 2-phenylpropanal reacts with methyl α-bromopropionate to yield diastereomeric β-hydroxy esters, which can be further reduced and modified to obtain various derivatives . Additionally, palladium-catalyzed reactions involving hydroxypropiophenones with aryl bromides have been shown to result in multiple arylation products through successive C-C and C-H bond cleavages .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using X-ray diffraction, FT-IR, and UV-Vis spectroscopy. Density functional theory (DFT) calculations, including geometry optimizations, have been employed to analyze the electronic and optical properties, absorption wavelengths, excitation energy, and molecular electrostatic potential (MEP) . The crystal structure of related compounds, such as methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, has been determined, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

The one-electron oxidation of related compounds has been studied, showing the formation of radical cations and the influence of structural effects and pH on side-chain fragmentation reactivity . Theoretical analyses have also been conducted to understand the charge transfer between localized bonds and lone pairs, as well as the local reactivity of the molecule using the Fukui function .

Physical and Chemical Properties Analysis

The determination of isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate in biological samples has been achieved using high-performance liquid chromatography-electrospray ion-trap mass spectrometry (HPLC-ESI-MS^n), indicating the potential for similar analytical methods to be applied to this compound . The crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate has been resolved, showing weak intermolecular hydrogen bonds and providing insights into the expected bond distances and angles for similar molecules .

Aplicaciones Científicas De Investigación

Biodegradable Polymers and Environmental Sustainability

Research on polyhydroxyalkanoates (PHAs), biodegradable polymers synthesized by various microorganisms, suggests that compounds like Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate could play a crucial role in the development of environmentally sustainable materials. PHAs are known for their biocompatibility and biodegradability, making them suitable for applications in packaging, agriculture, and even biomedical fields. The study by Amara (2010) elaborates on PHAs' promising applications due to their good material properties and renewability, despite the high cost compared to petroleum plastics being a limiting factor for their commercialization (Amara, 2010).

Advanced Biomaterials for Medical Applications

Surface modifications of PHAs, specifically poly(3-hydroxybutyrate-co-4-hydroxybutyrate), have been explored to enhance their applicability in diverse medical applications. These modifications aim to overcome the inherent hydrophobicity of PHAs, facilitating their use in the human body. Chai et al. (2020) highlight the integration of nanotechnology to improve the functionality of these biomaterials for complex biological environments, promising non-cytotoxic and biocompatible materials for healthcare biotechnology (Chai et al., 2020).

Chemosensors for Analyte Detection

The development of chemosensors based on 4-methyl-2,6-diformylphenol, a compound structurally related to this compound, for the detection of various analytes, has been a significant area of research. These chemosensors demonstrate high selectivity and sensitivity towards metal ions, anions, and neutral molecules. Roy (2021) reviews the potential of such fluorescent chemosensors in analytical chemistry, emphasizing their utility in detecting environmental pollutants and biochemical markers (Roy, 2021).

Synthesis and Applications of Bioactive Compounds

The synthesis and biological activities of natural chalcones bearing hydroxyalkanoic groups have been explored due to their wide range of biological activities and potential therapeutic applications. Zhai et al. (2022) discuss the isolation, chemical synthesis, and biological activities of these compounds, underscoring their importance as scaffolds for drug discovery and their role in designing new bioactive molecules (Zhai, Bingxia Sun, & Feng Sang, 2022).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is a root exudate that functions as a nitrification inhibitor . Its primary target is the Macrophage migration inhibitory factor . This factor plays a crucial role in immune responses and inflammation, and it is involved in cell cycle regulation and apoptosis .

Mode of Action

The compound interacts with its targets by inhibiting the function of the Macrophage migration inhibitory factor . This interaction results in changes in the immune response and inflammation processes .

Biochemical Pathways

This compound affects the auxin biosynthesis pathway . It induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors . This results in changes in plant growth and development .

Pharmacokinetics

It is known that the compound is a small molecule .

Result of Action

The action of this compound results in the modulation of the root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation . It also significantly induces the accumulation of glucosinolates in roots , suggesting the diverse functions of this compound in modulating plant growth, development, and stress tolerance .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s inhibitory effect on nitrification was found to be highest at 1000 mg kg -1, moderate at 500 mg kg -1, and the smallest at 100 mg kg -1 . This suggests that the compound’s action, efficacy, and stability can be influenced by its concentration in the environment .

Propiedades

IUPAC Name |

methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-10,15,17H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLJYRFYTBGGEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2517844.png)

![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2517852.png)

![5-((4-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2517855.png)